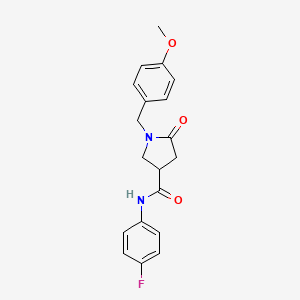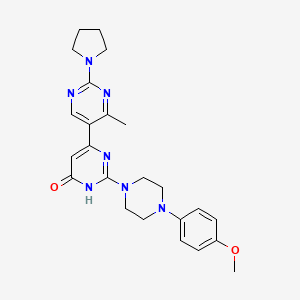![molecular formula C25H24N2O3S2 B11184519 2,3,7,7-tetramethyl-9-(2-propoxyphenyl)-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B11184519.png)
2,3,7,7-tetramethyl-9-(2-propoxyphenyl)-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,7,7-tetramethyl-9-(2-propoxyphenyl)-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes multiple fused rings and various functional groups
Preparation Methods
The synthesis of 2,3,7,7-tetramethyl-9-(2-propoxyphenyl)-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione involves multiple steps and specific reaction conditions. One common synthetic route includes the cyclization of 1- and 8-substituted quinolines through intramolecular Friedel–Crafts alkylation of haloacetyl derivatives of quinoline . The reaction conditions typically involve the use of strong acids or Lewis acids as catalysts, such as aluminum chloride or boron trifluoride.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2,3,7,7-tetramethyl-9-(2-propoxyphenyl)-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazine hydrate for reduction , and dimethylformamide dimethyl acetal for transamination reactions . Major products formed from these reactions include derivatives with different functional groups, which can be further modified for specific applications.
Scientific Research Applications
This compound has shown potential in various scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of this compound have been studied for their anticoagulant activity, specifically their ability to inhibit blood coagulation factors Xa and XIa . Additionally, it has been explored for its potential antibacterial, antitumor, and diuretic properties .
Mechanism of Action
The mechanism of action of 2,3,7,7-tetramethyl-9-(2-propoxyphenyl)-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione involves its interaction with specific molecular targets and pathways. For example, its anticoagulant activity is attributed to its ability to inhibit blood coagulation factors Xa and XIa . The exact molecular targets and pathways involved in its other biological activities are still under investigation.
Comparison with Similar Compounds
Similar compounds to 2,3,7,7-tetramethyl-9-(2-propoxyphenyl)-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione include other derivatives of pyrrolo[3,2,1-ij]quinoline. These compounds share a similar core structure but differ in their functional groups and substituents. For example, 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-2-ones are similar compounds that have been studied for their biological activities . The uniqueness of this compound lies in its specific substituents, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C25H24N2O3S2 |
|---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
7,7,12,13-tetramethyl-4-(2-propoxyphenyl)-3-sulfanylidene-5-thia-4,8-diazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(15),2(6),11,13-tetraene-9,10-dione |
InChI |
InChI=1S/C25H24N2O3S2/c1-6-11-30-17-10-8-7-9-16(17)27-24(31)19-15-12-13(2)14(3)18-20(15)26(23(29)21(18)28)25(4,5)22(19)32-27/h7-10,12H,6,11H2,1-5H3 |
InChI Key |
OUXMGPDPMOWNJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC=C1N2C(=S)C3=C(S2)C(N4C5=C3C=C(C(=C5C(=O)C4=O)C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(cyclohexen-1-yl)ethyl]-9-pyridin-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene](/img/structure/B11184438.png)
![N'-acetyl-N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-3,4-dimethoxybenzohydrazide](/img/structure/B11184448.png)
![4-[benzyl(methyl)amino]-N-(4-chloro-2-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B11184454.png)
![2-(benzylsulfanyl)-9-(3-ethoxy-4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11184455.png)
![N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-2-methylpropanamide](/img/structure/B11184457.png)
![2-[3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B11184461.png)
![N-[1-(2-furylcarbonyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-2-phenoxy-N-phenylacetamide](/img/structure/B11184463.png)
![6-phenyl-2-piperidinopyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B11184479.png)
![N-(3,5-dichlorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11184481.png)

![2-benzyl-8-(3-cyclohexyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B11184494.png)

![N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide](/img/structure/B11184503.png)
![1-[Isobutyl(3-methoxybenzyl)amino]-3-(2-propynyloxy)-2-propanol](/img/structure/B11184504.png)
